molecular formula C19H16ClFN2O4 B2828093 2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide CAS No. 953232-94-5

2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide

Cat. No.: B2828093
CAS No.: 953232-94-5
M. Wt: 390.8
InChI Key: LEBOCEMXEAEVOP-UHFFFAOYSA-N
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Description

2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide is a synthetic organic compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3,4-dimethoxyphenylacetonitrile and hydroxylamine hydrochloride under basic conditions.

    Introduction of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be introduced through a nucleophilic substitution reaction involving 2-chloro-6-fluorobenzoyl chloride and the isoxazole intermediate.

    Final Coupling: The final step involves coupling the isoxazole intermediate with the fluorobenzamide moiety under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-phenylisoxazol-3-yl)methyl)-6-fluorobenzamide
  • 2-chloro-N-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide

Uniqueness

2-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-6-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O4/c1-25-15-7-6-11(8-17(15)26-2)16-9-12(23-27-16)10-22-19(24)18-13(20)4-3-5-14(18)21/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBOCEMXEAEVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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